3-(5-Fluoro-2-methylphenyl)propan-1-ol
Overview
Description
“3-(5-Fluoro-2-methylphenyl)propan-1-ol” is a chemical compound with the molecular formula C10H13FO . It has a molecular weight of 168.21 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notationCC1=C(C=C(C=C1)F)CCCO
. This indicates that the compound contains a fluoro-substituted methylphenyl group attached to a propanol group.
Scientific Research Applications
Chemical Properties and Safety
- Chemical group 6 consists of various tertiary alcohols and esters, including compounds similar to 3-(5-Fluoro-2-methylphenyl)propan-1-ol. These compounds are primarily used as flavors in food. The safety of these chemicals has been extensively studied, focusing on their usage levels in animal feed and potential as skin irritants and sensitisers. Interestingly, certain compounds within this group are considered safe for soil and aquatic environments when used within safe levels for target species (Westendorf, 2012).
Pharmaceutical Research and Development
- Advances in pharmaceutical research have led to the discovery of compounds like this compound, which possess potent dual activities, such as 5-HT(1A) receptor antagonism and serotonin reuptake inhibition. These properties are crucial for the development of new antidepressants beyond SSRIs. The research highlights the potential of these compounds in elevating extracellular serotonin levels and aiding the quick recovery of neuron firing, suppressed by the initial acute activation of 5-HT1A somatodendritic autoreceptors (Takeuchi et al., 2003).
Catalysis and Synthesis
- The compound has been utilized in catalytic processes, for instance, in the synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol. NiB/SiO2 amorphous alloy was used as a catalyst in this process, showcasing high catalytic activity and selectivity. The optimal conditions for this reaction were meticulously determined, leading to high yields and purity of the product (Lin-sheng, 2008).
Properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTHEAAORHRSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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